(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone
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Overview
Description
The compound (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone is a complex organic molecule featuring a thiazepane ring, a thiophene group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Thiazepane Ring: The synthesis typically begins with the formation of the thiazepane ring. This can be achieved through a cyclization reaction involving a suitable dithiol and an amine precursor under acidic or basic conditions.
Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Attachment of the Indole Moiety: The indole group is often introduced through a Friedel-Crafts acylation reaction, where the indole reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Final Assembly: The final step involves the coupling of the thiazepane-thiophene intermediate with the indole derivative, typically using a peptide coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings (thiophene and indole) can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chloromethane, or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to bioactive molecules. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its structural features suggest it might interact with biological targets involved in diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The indole moiety could interact with aromatic residues in proteins, while the thiazepane ring might provide additional binding interactions.
Comparison with Similar Compounds
Similar Compounds
(1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(5-methoxy-1H-indol-2-yl)methanone: Similar structure but with a different substitution pattern on the indole ring.
(1,1-dioxido-7-(furan-2-yl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of (1,1-dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(6-methoxy-1H-indol-2-yl)methanone lies in its combination of a thiazepane ring with both thiophene and indole moieties. This combination provides a distinct set of chemical properties and potential biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(6-methoxy-1H-indol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-25-14-5-4-13-11-16(20-15(13)12-14)19(22)21-7-6-18(17-3-2-9-26-17)27(23,24)10-8-21/h2-5,9,11-12,18,20H,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIRGDSBACXSEJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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